

# Meta-analysis of clinical trials comparing Nedaplatin and cisplatin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nedaplatin**

Cat. No.: **B1242056**

[Get Quote](#)

A comparative analysis of **Nedaplatin** and Cisplatin, two platinum-based chemotherapy agents, reveals comparable efficacy in various cancers, with a notable difference in their safety profiles. This guide synthesizes findings from multiple meta-analyses of clinical trials to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

## Efficacy: A Tale of Two Platinums

Meta-analyses across different cancer types, including non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), and nasopharyngeal carcinoma (NPC), consistently demonstrate that **Nedaplatin**-based regimens are comparable to Cisplatin-based regimens in terms of anti-tumor efficacy.

For patients with metastatic/recurrent or advanced ESCC, there was no significant difference in overall survival (OS) or overall response rate (ORR) between the two treatments.<sup>[1]</sup> Similarly, a meta-analysis of fourteen randomized controlled trials in advanced NSCLC found equivalent overall response, overall survival, and survival probability between **Nedaplatin**- and Cisplatin-based chemotherapy.<sup>[2]</sup> In the context of locally advanced NPC, a 5-year follow-up of a randomized clinical trial showed that **Nedaplatin**-based concurrent chemoradiotherapy (CCRT) was noninferior to Cisplatin-based CCRT in terms of progression-free survival (PFS).<sup>[3]</sup>

However, some studies suggest nuances in efficacy depending on the cancer subtype. For instance, one meta-analysis indicated that **Nedaplatin**-based regimens may produce a better response rate in squamous cell lung cancers compared to non-squamous cell lung cancers.<sup>[4]</sup>

## Safety Profile: A Clear Distinction

The primary difference between **Nedaplatin** and Cisplatin lies in their toxicity profiles.

**Nedaplatin** is consistently reported to have a more favorable safety profile, particularly concerning gastrointestinal and renal side effects.

Meta-analyses have shown that Cisplatin-based regimens are associated with a significantly higher incidence of grade 3 and 4 nausea and vomiting.[\[1\]](#)[\[2\]](#) Furthermore, Cisplatin is linked to a higher risk of nephrotoxicity.[\[2\]](#) In contrast, **Nedaplatin** is associated with a higher incidence of severe thrombocytopenia.[\[2\]](#)

For patients with malignant pleural effusion, intrapleural infusion with **Nedaplatin** resulted in significantly lower rates of gastrointestinal side effects and increased serum creatinine levels compared to Cisplatin.[\[5\]](#)[\[6\]](#)

## Data Summary

The following tables summarize the quantitative data from the meta-analyses, comparing the efficacy and safety of **Nedaplatin** and Cisplatin.

Table 1: Efficacy Outcomes (Overall Response Rate & Survival)

| Cancer Type                                        | Outcome                                | Nedaplatin<br>(Events/Total) | Cisplatin<br>(Events/Total) | Risk Ratio/Hazard Ratio<br>(95% CI) | p-value | Citation |
|----------------------------------------------------|----------------------------------------|------------------------------|-----------------------------|-------------------------------------|---------|----------|
| Advanced NSCLC                                     | Overall Response                       | 227/634                      | 216/608                     | RR: 1.01<br>(0.87-1.17)             | 0.89    | [2]      |
| Advanced NSCLC                                     | Overall Survival                       | -                            | -                           | HR: 1.02<br>(0.85-1.22)             | 0.82    | [2]      |
| Metastatic/<br>Recurrent<br>or<br>Advanced<br>ESCC | Overall<br>Response<br>Rate            | -                            | -                           | RR: 0.92<br>(0.77-1.10)             | 0.37    | [1]      |
| Metastatic/<br>Recurrent<br>or<br>Advanced<br>ESCC | Overall<br>Survival                    | -                            | -                           | HR: 1.22<br>(0.86-1.74)             | 0.26    | [1]      |
| Stage II-<br>IVB NPC                               | 5-Year<br>Progression-Free<br>Survival | -                            | -                           | HR: 1.13<br>(0.74–1.73)             | 0.56    | [3]      |
| Malignant<br>Pleural<br>Effusion                   | Overall<br>Response<br>Rate            | 69/110                       | 59/109                      | -                                   | 0.154   | [5][6]   |

Table 2: Safety Outcomes (Adverse Events)

| Adverse Event (Grade 3/4)          | Nedaplatin (Events/Tot al) | Cisplatin (Events/Tot al) | Risk Ratio/Odds Ratio (95% CI) | p-value | Citation |
|------------------------------------|----------------------------|---------------------------|--------------------------------|---------|----------|
| Nausea & Vomiting (NSCLC)          | -                          | -                         | OR: 0.28 (0.20–0.40)           | < 0.001 | [2]      |
| Nausea (ESCC)                      | -                          | -                         | RR: 3.41 (1.67-6.96)           | < 0.001 | [1]      |
| Vomiting (ESCC)                    | -                          | -                         | RR: 3.62 (1.77-7.40)           | < 0.001 | [1]      |
| Thrombocytopenia (NSCLC)           | -                          | -                         | OR: 1.68 (1.18–2.40)           | 0.005   | [2]      |
| Nephrotoxicity (NSCLC, Grades 1-4) | -                          | -                         | OR: 0.40 (0.24–0.68)           | 0.001   | [2]      |

## Experimental Protocols

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs) and non-randomized clinical trials. The general methodology employed in these meta-analyses is as follows:

1. Search Strategy: A comprehensive search of medical databases such as Pubmed, Web of Science, and the Cochrane Database was conducted to identify relevant clinical trials comparing **Nedaplatin**- and Cisplatin-based regimens.[1]
2. Inclusion and Exclusion Criteria: The meta-analyses established specific criteria for including studies. For example, a meta-analysis on advanced NSCLC included only randomized controlled trials comparing the substitution of **Nedaplatin** for Cisplatin in combination chemotherapy as a first-line treatment.[2] Patients in these trials typically had pathologically

confirmed advanced-stage cancer. Studies without data on efficacy and safety were excluded.

[2]

3. Data Extraction: Two independent reviewers typically extracted data from the original studies to minimize bias.[1] Extracted data included patient characteristics, treatment regimens, and outcomes such as overall survival, overall response rate, and incidences of various toxicities.

4. Statistical Analysis: Statistical software, such as Review Manager (RevMan), was used to perform the meta-analysis.[1] Hazard ratios (HR) with 95% confidence intervals (CI) were often used for time-to-event data like overall survival, while risk ratios (RR) or odds ratios (OR) were used for dichotomous data like overall response rate and adverse events.

## Study Selection Process

The following diagram illustrates the typical workflow for study selection in the meta-analyses cited.



[Click to download full resolution via product page](#)

*PRISMA-style flow diagram for study selection.*

## Conclusion

The available evidence from multiple meta-analyses suggests that **Nedaplatin** offers a comparable efficacy to Cisplatin in the treatment of several advanced cancers, but with a significantly more favorable toxicity profile, particularly with regard to nausea, vomiting, and nephrotoxicity. However, clinicians should be mindful of the increased risk of thrombocytopenia associated with **Nedaplatin**. The choice between these two platinum analogs may, therefore, be guided by the patient's overall health status, comorbidities, and the specific toxicity profile

that is of greater concern. Future well-designed, large-scale randomized controlled trials are warranted to further refine the optimal use of these agents in specific patient populations.[\[1\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of cisplatin-based versus nedaplatin-based regimens for the treatment of metastatic/recurrent and advanced esophageal squamous cell carcinoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of nedaplatin-based versus cisplatin-based chemotherapy for advanced non-small cell lung cancer among East Asian populations: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Concurrent Chemoradiotherapy With Nedaplatin vs Cisplatin on the Long-term Outcomes of Survival and Toxic Effects Among Patients With Stage II to IVB Nasopharyngeal Carcinoma: A 5-Year Follow-up Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis comparing the efficacy of nedaplatin-based regimens between squamous cell and non-squamous cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of efficacy and toxicity between nedaplatin and cisplatin in treating malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials comparing Nedaplatin and cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242056#meta-analysis-of-clinical-trials-comparing-nedaplatin-and-cisplatin>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)